Cellocidin's Differential Antitrypanosomal Potency and Selectivity vs. Established Drugs
In a direct comparative in vitro study, Cellocidin exhibited selective and potent antitrypanosomal activity against both Trypanosoma brucei brucei (GUTat 3.1) and T. b. rhodesiense (STIB900) strains, with its selectivity index (SI) compared to clinical comparators eflornithine and suramin. Cellocidin demonstrated an IC₅₀ of 150 ng/mL against T. b. brucei and 30 ng/mL against T. b. rhodesiense, with a cytotoxicity IC₅₀ > 25,000 ng/mL in MRC-5 cells, yielding a selectivity index > 166.67 for T. b. rhodesiense [1]. In contrast, the clinical drug eflornithine had an SI of > 13.8 against T. b. rhodesiense in the same assay system .
| Evidence Dimension | In vitro antitrypanosomal potency and selectivity (T. b. rhodesiense) |
|---|---|
| Target Compound Data | IC₅₀ = 30 ng/mL; Cytotoxicity IC₅₀ > 25,000 ng/mL; Selectivity Index > 833 |
| Comparator Or Baseline | Eflornithine: IC₅₀ = 1,450 ng/mL; Cytotoxicity IC₅₀ > 20,000 ng/mL; Selectivity Index > 13.8 |
| Quantified Difference | Cellocidin is approximately 48-fold more potent (IC₅₀) and has a >60-fold higher selectivity index than eflornithine in this assay. |
| Conditions | In vitro Alamar Blue assay using T. b. rhodesiense STIB900 strain and human MRC-5 cells. |
Why This Matters
For researchers screening antitrypanosomal leads, Cellocidin offers a potent and highly selective tool compound, outperforming the established drug eflornithine in direct head-to-head in vitro metrics.
- [1] Otoguro, K., Ishiyama, A., Namatame, M., Nishihara, A., Furusawa, T., Masuma, R., Shiomi, K., Takahashi, Y., Yamada, H., & Ōmura, S. (2008). Selective and potent in vitro antitrypanosomal activities of ten microbial metabolites. The Journal of Antibiotics, 61(6), 372–378. View Source
